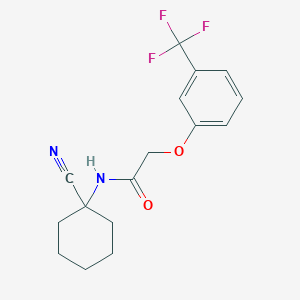
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic organic compound characterized by the presence of a cyanocyclohexyl group and a trifluoromethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves the following steps:
Formation of the Cyanocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a cyanation reaction to form 1-cyanocyclohexane. This can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Synthesis of the Trifluoromethylphenoxy Intermediate: 3-(Trifluoromethyl)phenol is reacted with an appropriate acylating agent, such as acetyl chloride, to form 3-(trifluoromethyl)phenoxyacetyl chloride.
Coupling Reaction: The two intermediates, 1-cyanocyclohexane and 3-(trifluoromethyl)phenoxyacetyl chloride, are then coupled under basic conditions to form the final product, this compound. This step typically involves the use of a base such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.
Industrial Applications: It may find use in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclohexyl group and the trifluoromethylphenoxy group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its target by inducing conformational changes or inhibiting enzymatic activity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-3-fluorobenzamide
- Benzyl N-(1-cyanocyclohexyl)carbamate
Uniqueness
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is unique due to the presence of both a cyanocyclohexyl group and a trifluoromethylphenoxy group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which may not be present in similar compounds. Additionally, the trifluoromethyl group can significantly influence the compound’s biological activity and binding interactions.
Properties
Molecular Formula |
C16H17F3N2O2 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)12-5-4-6-13(9-12)23-10-14(22)21-15(11-20)7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,21,22) |
InChI Key |
OQJIJAVXHRYLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















